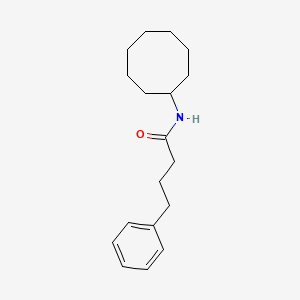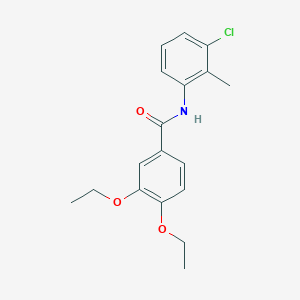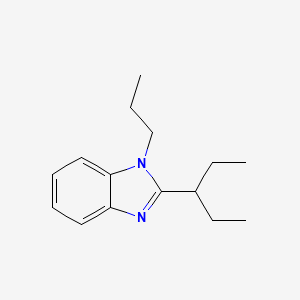
N-cyclooctyl-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-4-phenylbutanamide, also known as CP 47,497, is a synthetic cannabinoid that has been widely used in scientific research. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and peripheral tissues, respectively. CP 47,497 has been used to study the mechanisms of action of cannabinoids, as well as their effects on biochemical and physiological processes.
Wirkmechanismus
N-cyclooctyl-4-phenylbutanamide 47,497 exerts its effects by binding to the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, appetite, and immune function. N-cyclooctyl-4-phenylbutanamide 47,497 activates these receptors, leading to a cascade of biochemical events that ultimately result in the observed effects.
Biochemical and Physiological Effects
N-cyclooctyl-4-phenylbutanamide 47,497 has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce pain and inflammation, increase appetite, and improve mood. N-cyclooctyl-4-phenylbutanamide 47,497 has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclooctyl-4-phenylbutanamide 47,497 has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise control of the experimental conditions. N-cyclooctyl-4-phenylbutanamide 47,497 is also stable and easy to handle, which simplifies the experimental procedures. However, N-cyclooctyl-4-phenylbutanamide 47,497 has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Zukünftige Richtungen
There are several future directions for research on N-cyclooctyl-4-phenylbutanamide 47,497. One area of interest is the development of new synthetic cannabinoids that have improved therapeutic properties and fewer side effects. Another area of research is the investigation of the role of cannabinoids in the treatment of mental health disorders, such as anxiety and depression. Additionally, the use of N-cyclooctyl-4-phenylbutanamide 47,497 in combination with other drugs or therapies may lead to new treatment options for various diseases and conditions.
Synthesemethoden
N-cyclooctyl-4-phenylbutanamide 47,497 is synthesized from a precursor compound, which is then converted to the final product through a series of chemical reactions. The synthesis of N-cyclooctyl-4-phenylbutanamide 47,497 involves the use of several reagents and solvents, and requires expertise in organic chemistry. The process is time-consuming and requires careful attention to detail to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-4-phenylbutanamide 47,497 has been used extensively in scientific research to study the effects of cannabinoids on various physiological and biochemical processes. It has been used to investigate the role of cannabinoids in pain management, appetite regulation, and mood modulation. N-cyclooctyl-4-phenylbutanamide 47,497 has also been used to study the effects of cannabinoids on the immune system, inflammation, and neuroprotection.
Eigenschaften
IUPAC Name |
N-cyclooctyl-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c20-18(15-9-12-16-10-5-4-6-11-16)19-17-13-7-2-1-3-8-14-17/h4-6,10-11,17H,1-3,7-9,12-15H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJZRYMDZDBNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(2-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848149.png)
![3-(4-fluorophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acrylamide](/img/structure/B5848154.png)




![2-[methyl(tetradecanoyl)amino]ethanesulfonic acid](/img/structure/B5848192.png)
![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5848200.png)


![4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5848224.png)


